

Comparative analysis of the toxicity of different trichloropropene isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2,3-Trichloro-1-propene*

Cat. No.: *B7822061*

[Get Quote](#)

Comparative Toxicity of Trichloropropene Isomers: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of various trichloropropene isomers. Due to the limited availability of public data for some isomers, this document focuses on the most well-studied compounds, particularly 1,2,3-trichloropropane, and presents available data for other isomers to the extent possible. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key toxicity assays are provided.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for different trichloropropene isomers. It is important to note that there are significant data gaps for several isomers, preventing a complete direct comparison.

Isomer	CAS Number	Oral LD50 (Rat)	Inhalation Toxicity	Dermal LD50	Genotoxicity	Carcinogenicity
1,1,2-Trichloropropene	598-77-6	Data not available	LCLo (rat) = 3,500 ppm/6hr[1]	Data not available	Data not available	Data not available
1,1,3-Trichloropropene	2567-14-8	"Harmful if swallowed" (GHS Category 4)[2] - No specific value found.	Data not available	Data not available	Positive in human lymphocyte s (micronucleus test)	Data not available
1,2,3-Trichloropropene	96-19-5	Data not available	Irritant, caused somnolence in rats at 36 ppm for 6 hours[3]	Data not available	Data not available	Data not available
2,3,3-Trichloropropene	2039-86-3	Data not available	Data not available	Data not available	Data not available	Data not available
3,3,3-Trichloropropene	2233-00-3	"Harmful if swallowed" (GHS Category 4)[4] - No specific value found.	Data not available	Data not available	Data not available	Data not available
1,2,3-Trichloropropane	96-18-4	150 - 505 mg/kg[5][6][7][8]	LC50 (rat) ≈ 500 ppm (4-6 hours)	836 mg/kg (rat)[7], 2,458 [7]	Positive in various in vitro and in	Reasonably anticipated to be a

mg/kg	vivo	human
(rabbit)[7]	assays	carcinogen
		[3]

Note: 1,2,3-Trichloropropane is included as a structurally related and well-studied compound for reference.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity testing.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 of a substance with a smaller number of animals compared to traditional methods.

1. Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased by the same factor. This sequential dosing continues until a stopping criterion is met, allowing for the calculation of the LD50 using the maximum likelihood method.

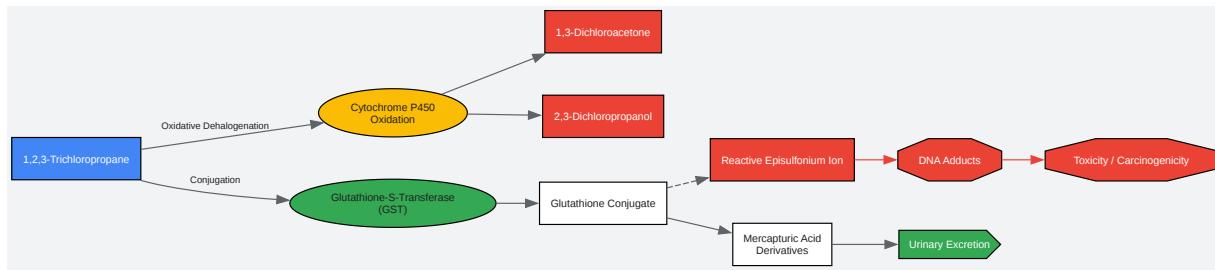
2. Test Animals:

- Species and Strain: Typically, young adult rats of a commonly used laboratory strain are employed.
- Sex: Usually, females are used as they are often slightly more sensitive.
- Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature and humidity for at least 5 days to acclimatize.

3. Dosing and Administration:

- Fasting: Animals are fasted (food, but not water) overnight before dosing.
- Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water). If a vehicle other than water is used, its potential toxicity should be known.
- Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for rodents).

4. Observation:

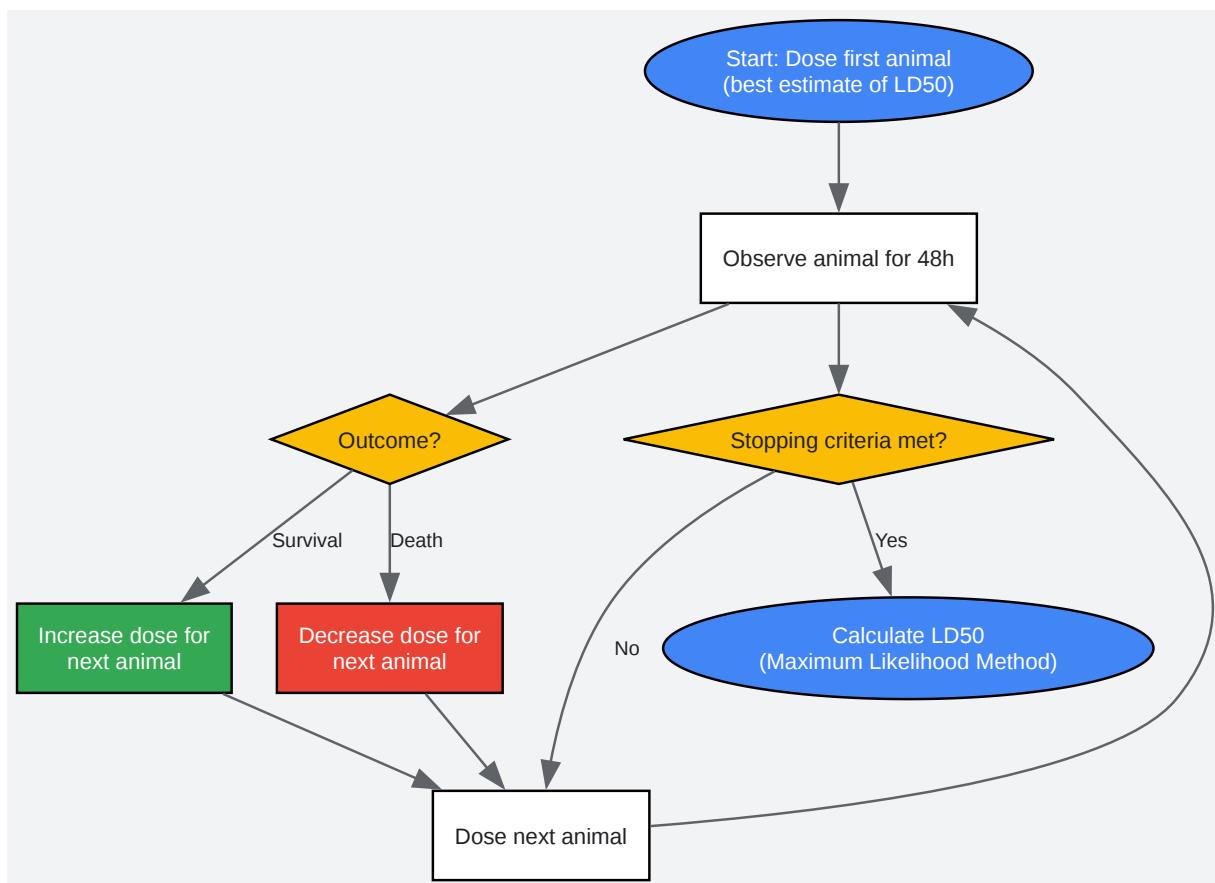

- Duration: Animals are observed for at least 14 days.
- Frequency: Special attention is given during the first 4 hours after dosing, with periodic observations during the first 24 hours, and daily thereafter.
- Parameters: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns. The time of death, if it occurs, is recorded. Body weight is measured weekly.

5. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at the different dose levels.

Visualizations

Metabolic Pathway of 1,2,3-Trichloropropane

The following diagram illustrates the proposed metabolic pathways of 1,2,3-trichloropropane, which involve both cytochrome P450 oxidation and glutathione conjugation, leading to the formation of reactive intermediates and subsequent detoxification products.



[Click to download full resolution via product page](#)

Proposed metabolic pathways of 1,2,3-trichloropropane.

Experimental Workflow for Acute Oral Toxicity (OECD 425)

This diagram outlines the decision-making process in the Up-and-Down Procedure for acute oral toxicity testing.

[Click to download full resolution via product page](#)

Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Summary of Toxic Effects

- 1,2,3-Trichloropropane: This is the most studied compound among its isomers and is a multisite carcinogen in rodents.[3] It is genotoxic and causes a range of non-cancer health effects, including damage to the liver, kidneys, and respiratory system.[9] Acute oral toxicity is high, with LD50 values in rats ranging from 150 to 505 mg/kg.[5][6][7][8]
- 1,1,2-Trichloropropene: Limited data suggests it is toxic upon inhalation, with a lowest published lethal concentration (LCL₀) of 3,500 ppm for 6 hours in rats.[1]
- 1,1,3-Trichloropropene: Classified as "Harmful if swallowed," indicating moderate acute oral toxicity.[2] It has also been shown to be genotoxic in an in vitro study using human lymphocytes.

- 1,2,3-Trichloropropene: This isomer is described as an irritant and may cause burns upon contact.[3] Inhalation exposure in rats caused somnolence.[3]
- 2,3,3-Trichloropropene and 3,3,3-Trichloropropene: There is a significant lack of publicly available toxicity data for these isomers. 3,3,3-Trichloropropene is classified as "Harmful if swallowed".[4]

Conclusion

The available data clearly indicate that 1,2,3-trichloropropane is a potent toxicant and carcinogen. Other trichloropropene isomers for which data exists also show evidence of toxicity, including inhalation toxicity and genotoxicity. However, the significant data gaps for several isomers preclude a comprehensive comparative analysis of their acute toxicity. Further research, particularly standardized acute oral toxicity studies, is needed to fully characterize and compare the toxicological profiles of all trichloropropene isomers. Researchers and drug development professionals should handle all trichloropropene isomers with caution, assuming a degree of toxicity in the absence of complete data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 3,3,3-trichloro- | C3H3Cl3 | CID 16690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of the toxicity of different trichloropropene isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822061#comparative-analysis-of-the-toxicity-of-different-trichloropropene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com